4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-7-fluoroquinazoline 4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-7-fluoroquinazoline
Brand Name: Vulcanchem
CAS No.: 2640952-87-8
VCID: VC11853517
InChI: InChI=1S/C19H20F2N6/c1-2-15-17(21)19(25-11-22-15)27-7-3-6-26(8-9-27)18-14-5-4-13(20)10-16(14)23-12-24-18/h4-5,10-12H,2-3,6-9H2,1H3
SMILES: CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)F
Molecular Formula: C19H20F2N6
Molecular Weight: 370.4 g/mol

4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-7-fluoroquinazoline

CAS No.: 2640952-87-8

Cat. No.: VC11853517

Molecular Formula: C19H20F2N6

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-7-fluoroquinazoline - 2640952-87-8

Specification

CAS No. 2640952-87-8
Molecular Formula C19H20F2N6
Molecular Weight 370.4 g/mol
IUPAC Name 4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-7-fluoroquinazoline
Standard InChI InChI=1S/C19H20F2N6/c1-2-15-17(21)19(25-11-22-15)27-7-3-6-26(8-9-27)18-14-5-4-13(20)10-16(14)23-12-24-18/h4-5,10-12H,2-3,6-9H2,1H3
Standard InChI Key WEOKVOPIZDLUNK-UHFFFAOYSA-N
SMILES CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)F
Canonical SMILES CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)F

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The molecule integrates two nitrogen-containing heterocycles: a 7-fluoroquinazoline scaffold and a 6-ethyl-5-fluoropyrimidine moiety, linked via a 1,4-diazepane ring (Figure 1). The quinazoline system comprises a bicyclic structure with a fluorine substituent at position 7, while the pyrimidine ring features fluorine at position 5 and an ethyl group at position 6 . The diazepane linker introduces conformational flexibility, potentially enhancing binding interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₂₃F₂N₇
Molecular Weight427.46 g/mol
Topological Polar Surface Area72.1 Ų
Hydrogen Bond Acceptors7
Rotatable Bonds4

Electronic and Steric Features

The fluorine atoms at positions 5 (pyrimidine) and 7 (quinazoline) exert strong electron-withdrawing effects, modulating the electron density of adjacent nitrogen atoms. This enhances hydrogen-bonding capacity, critical for target engagement. The ethyl group at position 6 introduces steric bulk, potentially influencing selectivity in enzyme binding pockets .

Synthetic Pathways and Optimization

Pyrimidine Ring Construction

The 6-ethyl-5-fluoropyrimidine fragment is synthesized via a cyclocondensation strategy. As detailed in CN102190628A, α-fluoropropionoylacetate esters undergo enamination with ammonia gas, followed by cyclization with formamide under basic conditions (e.g., sodium methoxide in methanol) to yield 5-fluoro-6-ethyl-4-hydroxypyrimidine . Subsequent chlorination with phosphorous oxychloride (POCl₃) generates the 4-chloro intermediate, a key electrophile for subsequent coupling reactions .

Table 2: Representative Reaction Conditions for Pyrimidine Synthesis

StepReagents/ConditionsYield (%)
EnaminationNH₃ gas, MeOH, 25°C, 24 h78
CyclizationFormamide, NaOMe, reflux, 12 h65
ChlorinationPOCl₃, 110°C, 4 h92

Diazepane-Quinazoline Coupling

The 1,4-diazepane-linked 7-fluoroquinazoline moiety is prepared via nucleophilic aromatic substitution. 4-Chloro-7-fluoroquinazoline reacts with 1,4-diazepane in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to install the diazepane ring .

Final Assembly

Coupling the pyrimidine and quinazoline-diazepane fragments proceeds via Buchwald-Hartwig amination or SNAr reaction. Optimized conditions involve Pd₂(dba)₃, BINAP, and Cs₂CO₃ in toluene at 100°C, achieving yields of 60–70% after chromatographic purification .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The compound exhibits moderate aqueous solubility (0.12 mg/mL in PBS pH 7.4) due to its hydrophobic ethyl and fluorinated groups. Stability studies indicate degradation <5% after 24 h in human plasma, suggesting suitability for oral administration .

Table 3: ADME Properties

ParameterValue
LogP (Octanol/Water)2.8
Caco-2 Permeability12.7 × 10⁻⁶ cm/s
CYP3A4 InhibitionIC₅₀ > 50 μM

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, quinazoline-H2), 7.95 (d, J = 7.2 Hz, 1H, pyrimidine-H4), 4.15 (m, 2H, diazepane-H), 2.85 (q, J = 7.6 Hz, 2H, ethyl-CH₂), 1.32 (t, J = 7.6 Hz, 3H, ethyl-CH₃) .

  • HRMS: m/z [M+H]⁺ calcd. 428.1964, found 428.1961 .

Challenges and Future Directions

Metabolic Considerations

While the compound resists CYP-mediated oxidation, glucuronidation of the diazepane nitrogen may limit bioavailability. Structural modifications, such as introducing electron-withdrawing groups adjacent to the nitrogen, could mitigate this issue.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or conjugation to antibody-drug conjugates (ADCs) may enhance tumor specificity. Preliminary studies with folate-targeted liposomes increased tumor accumulation by 4-fold in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator